molecular formula C15H21BrFN B13705212 1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13705212
M. Wt: 314.24 g/mol
InChI Key: RTFGSEVRUBIHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by the presence of a cyclobutyl ring substituted with a 4-bromo-3-fluorophenyl group and a butylamine chain

Preparation Methods

The synthesis of 1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H21BrFN

Molecular Weight

314.24 g/mol

IUPAC Name

1-[1-(4-bromo-3-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21BrFN/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3

InChI Key

RTFGSEVRUBIHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Br)F)N

Origin of Product

United States

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